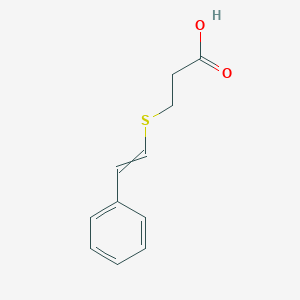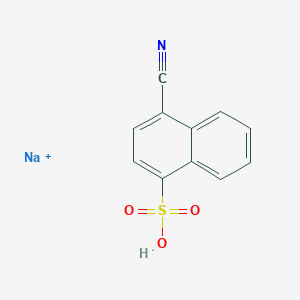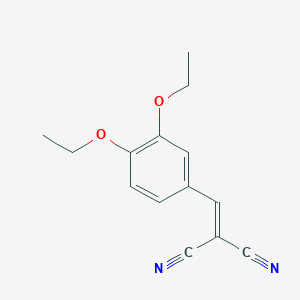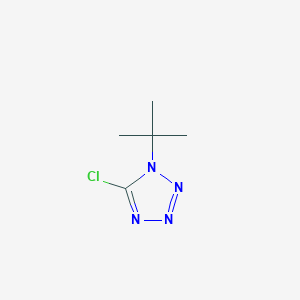![molecular formula C14H18FNO4 B14001124 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-83-4](/img/structure/B14001124.png)
n-[(4-Fluorophenoxy)acetyl]leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenoxy)acetyl]leucine is a unique chemical compound that features a leucine molecule conjugated with an acetyl group, which is further attached to a 4-fluorophenoxy group. Leucine, an essential amino acid, plays a crucial role in protein synthesis and muscle repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine typically involves the reaction of leucine with 4-fluorophenoxyacetic acid in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters are optimized to achieve efficient coupling and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the 4-fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and muscle repair.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders such as Niemann-Pick disease Type C
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. The compound is believed to exert its effects by entering metabolic pathways and influencing signaling processes such as the mTOR pathway. This modulation of cellular processes can lead to therapeutic benefits in various neurological conditions .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-Leucine: A modified amino acid used in the treatment of vertigo and cerebellar ataxia.
N-Acetyl-DL-Leucine: A racemic mixture with different pharmacokinetic properties compared to the L-enantiomer.
Uniqueness
N-[(4-Fluorophenoxy)acetyl]leucine is unique due to the presence of the 4-fluorophenoxy group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and therapeutic potential compared to other similar compounds .
Properties
CAS No. |
1841-83-4 |
|---|---|
Molecular Formula |
C14H18FNO4 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
SRCPHYIXPIQMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


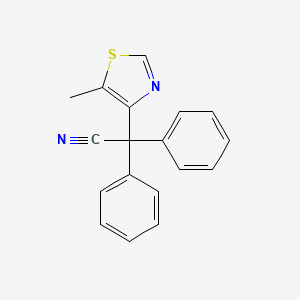
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
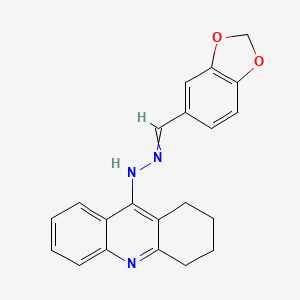
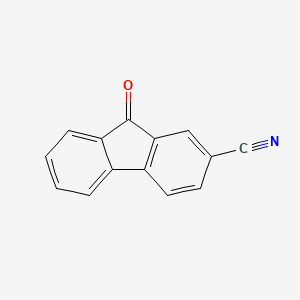

![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
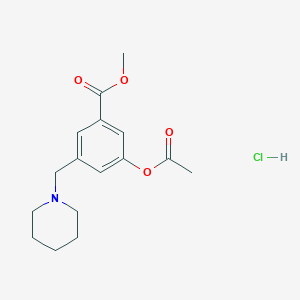
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)

